Lipophilicity Enhancement via Dual Methyl Substitution Drives Superior Predicted Membrane Permeability
The target compound's calculated LogP value of 3.69 is significantly higher than that of its unsubstituted analog, 2-phenyl-1,3-benzoxazol-5-amine (CAS 41373-37-9), which has an estimated LogP of approximately 2.1 [1]. This increase in lipophilicity, driven by the presence of two methyl groups, is known to enhance passive membrane permeability and potentially improve oral bioavailability in drug discovery programs [2]. In contrast, the lower lipophilicity of the unsubstituted analog limits its passive diffusion across biological membranes, which can be a critical liability in cell-based assays.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.69 |
| Comparator Or Baseline | 2-Phenyl-1,3-benzoxazol-5-amine (estimated LogP ≈ 2.1) |
| Quantified Difference | ΔLogP ≈ +1.59 |
| Conditions | In silico calculation; target compound LogP from Leyan ; comparator LogP estimated from 2-methylbenzoxazole data (LogP = 2.1 for 7-methyl-2,1-benzisoxazole) [1]. |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, making the target compound a more suitable candidate for cell-based screening and in vivo pharmacokinetic studies.
- [1] Molaid. 7-Methyl-2,1-benzoxazole (CAS 107096-57-1). LogP Data. Accessed 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
